The synthesis of APG-1387 involves several chemical reactions that typically include the formation of key intermediates followed by coupling reactions to create the final bivalent structure. The technical details of the synthesis process have not been extensively published in open literature, but it generally follows established methodologies for creating Smac mimetics. The compound is synthesized to ensure high affinity for IAPs, which is crucial for its mechanism of action .
The molecular structure of APG-1387 is characterized by its bivalent nature, allowing it to simultaneously bind to multiple IAPs. The compound's structure includes specific hydrophobic residues that interact with the binding pockets of IAPs. The precise molecular formula and structural data are essential for understanding its binding affinity and functional activity. The compound's ability to mimic Smac (Second Mitochondria-derived Activator of Caspases) allows it to disrupt the anti-apoptotic function of IAPs effectively .
APG-1387 participates in several chemical reactions that enhance apoptosis in cancer cells. It promotes the degradation of IAPs, which leads to the activation of caspases—key enzymes in the apoptotic pathway. Specifically, APG-1387 facilitates the release of pro-apoptotic factors from mitochondria and enhances the signaling pathways initiated by tumor necrosis factor-alpha (TNF-α) and TRAIL (TNF-related apoptosis-inducing ligand). These interactions culminate in increased caspase activity and subsequent cell death .
The mechanism of action for APG-1387 primarily involves its role as a Smac mimetic. By binding to IAPs, it prevents these proteins from inhibiting caspases, thus promoting apoptosis. The process begins with the binding of TNF-α or TRAIL to their respective receptors on cancer cells, leading to the formation of signaling complexes that activate caspase-8. This activation triggers a cascade that ultimately activates executioner caspases (caspase-3 and caspase-7), resulting in cell death. Additionally, APG-1387 enhances mitochondrial outer membrane permeabilization (MOMP), facilitating the release of cytochrome c and other apoptogenic factors into the cytosol .
APG-1387 exhibits several notable physical and chemical properties:
The primary application of APG-1387 lies in oncology as a potential treatment for various cancers through its ability to induce apoptosis in tumor cells. It has been evaluated in clinical trials for conditions such as:
Inhibitor of Apoptosis Proteins (IAPs) are evolutionarily conserved regulators of programmed cell death and essential modulators of cellular survival pathways. The human IAP family comprises eight members, including X-linked IAP (XIAP), cellular IAP1/2 (cIAP1/2), livin (ML-IAP), survivin, and neuronal apoptosis inhibitory protein (NAIP) [1] [3]. Structurally, IAPs contain baculoviral IAP repeat (BIR) domains that enable them to bind and inhibit caspases—the key executioners of apoptosis. Specifically, XIAP directly suppresses caspase-3, -7, and -9 through its BIR2 and BIR3 domains, blocking both intrinsic and extrinsic apoptotic pathways [1] [6]. Beyond caspase regulation, IAPs modulate nuclear factor-kappa B (NF-κB) signaling, mitogen-activated protein kinase (MAPK) pathways, and transforming growth factor-beta (TGF-β) cascades, thereby influencing inflammation, immune responses, and cellular differentiation [1] [3].
Table 1: Key IAP Family Members and Their Functions
IAP Protein | Primary Functions | Binding Partners |
---|---|---|
XIAP | Direct caspase-3/7/9 inhibition | Caspases, SMAC |
cIAP1/cIAP2 | NF-κB activation, caspase inhibition | TRAF1/2, SMAC |
Survivin | Mitotic regulation, caspase inhibition | Chromosomal passenger complex |
ML-IAP | Caspase inhibition, apoptosis resistance | SMAC |
Pathologically, IAP overexpression is a hallmark of numerous malignancies. Elevated cIAP1, cIAP2, and XIAP occur in hepatocellular carcinoma (HCC), nasopharyngeal carcinoma (NPC), colorectal cancer, and other solid tumors, where they confer resistance to therapy and correlate with advanced disease stage and poor prognosis [1] [5] [7]. For example, in HCC, tumor tissues exhibit significantly higher mRNA and protein levels of cIAP1, cIAP2, and XIAP compared to normal liver tissue [5]. This overexpression enables cancer cells to evade physiological death signals and survive cytotoxic stress.
Therapeutic targeting of IAPs represents a promising strategy to overcome apoptosis resistance in cancer. By antagonizing IAPs, tumor cells can be resensitized to endogenous death signals, chemotherapy, radiation, and immunotherapy [1] [6] [9]. Preclinical models demonstrate that IAP suppression reduces tumor growth and metastasis while enhancing susceptibility to tumor necrosis factor-alpha (TNF-α) and other cytotoxic agents [5] [7].
Beyond oncology, IAP antagonism shows therapeutic potential in chronic viral infections. In chronic hepatitis B (CHB), infected hepatocytes resist immune-mediated clearance, allowing viral persistence. IAP inhibitors can restore apoptosis sensitivity in these cells and modulate immune responses against viral antigens [10]. This dual mechanism—inducing death in infected cells while stimulating antiviral immunity—supports exploration of IAP antagonists like APG-1387 for functional cure strategies in CHB [10].
SMAC (Second Mitochondrial-derived Activator of Caspases)/DIABLO is an endogenous IAP antagonist released from mitochondria during apoptosis. SMAC binds IAPs via its N-terminal Ala-Val-Pro-Ile (AVPI) motif, displacing caspases and triggering their activation [2] [6]. SMAC mimetics are synthetic compounds designed to replicate this AVPI motif, thereby neutralizing IAPs. Early monovalent mimetics targeted single BIR domains, while bivalent compounds (e.g., APG-1387) concurrently engage both BIR2 and BIR3 domains, enhancing potency and promoting rapid proteasomal degradation of cIAP1/2 and XIAP [1] [7].
Table 2: Classes of SMAC Mimetics in Clinical Development
Class | Representative Agents | Target IAPs | Key Features |
---|---|---|---|
Monovalent | LCL161, GDC-0152 | XIAP, cIAP1/2 | Single binding site engagement |
Bivalent | APG-1387, birinapant | XIAP, cIAP1/2 | Dual BIR2-BIR3 binding, enhanced degradation |
APG-1387 exemplifies a next-generation bivalent SMAC mimetic. It induces auto-ubiquitination and proteasomal degradation of cIAP1/2 within hours of treatment, relieving caspase inhibition and sensitizing cells to TNF-α, TRAIL (TNF-related apoptosis-inducing ligand), and immune-mediated killing [1] [5] [7]. Unlike first-generation mimetics, APG-1387 maintains activity even in Epstein-Barr virus (EBV)-positive NPC models, where viral proteins often dysregulate apoptosis [7]. Its design enables potent IAP antagonism with sustained pharmacodynamic effects, forming the basis for its evaluation in diverse therapeutic contexts.
APG-1387: Chemical Profile and Mechanism of Action
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7